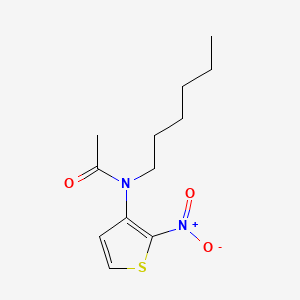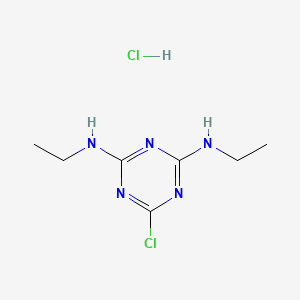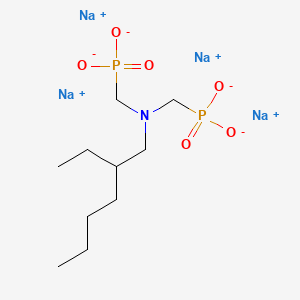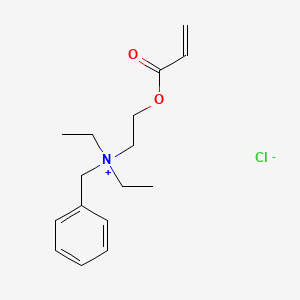
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)- is a complex organic compound that belongs to the benzoxazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one derivatives typically involves the condensation of appropriate anilines with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, starting from readily available raw materials. The process may include steps such as nitration, reduction, acylation, and cyclization, followed by purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, 4H-1,3-Benzoxazin-4-one derivatives are studied for their unique chemical properties and potential as intermediates in organic synthesis.
Biology
Biologically, these compounds may exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. They are often investigated for their potential as therapeutic agents.
Medicine
In medicine, the compound and its derivatives may be explored for their potential to treat various diseases, including cancer, infections, and inflammatory conditions.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 4H-1,3-Benzoxazin-4-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism may vary depending on the specific derivative and its target.
類似化合物との比較
Similar Compounds
4H-1,3-Benzoxazin-4-one: The parent compound, known for its basic structure and properties.
2,3-Dihydro-4H-1,3-benzoxazin-4-one: A reduced form with different chemical and biological properties.
3-(3,4,5-Trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one: A derivative with a similar substitution pattern.
Uniqueness
The uniqueness of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazinone derivatives.
特性
CAS番号 |
103952-83-6 |
|---|---|
分子式 |
C25H20F3NO6 |
分子量 |
487.4 g/mol |
IUPAC名 |
2-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxybenzoyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C25H20F3NO6/c1-32-19-12-15(13-20(33-2)21(19)34-3)22(30)29-23(31)17-6-4-5-7-18(17)35-24(29)14-8-10-16(11-9-14)25(26,27)28/h4-13,24H,1-3H3 |
InChIキー |
IGBGQBSJFDWGLR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




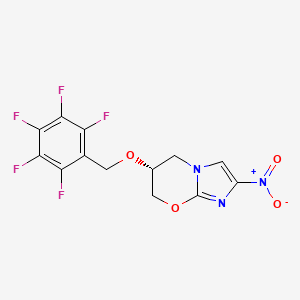
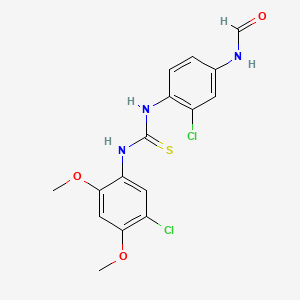
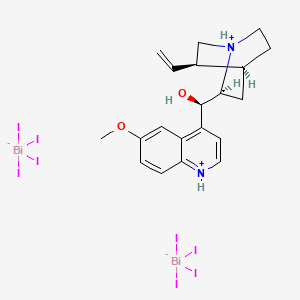
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)
